molecular formula C12H9Cl2NO3 B1683831 Vinclozolin CAS No. 50471-44-8

Vinclozolin

Cat. No.: B1683831
CAS No.: 50471-44-8
M. Wt: 286.11 g/mol
InChI Key: FSCWZHGZWWDELK-UHFFFAOYSA-N
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Description

Vinclozolin appears as colorless crystals with slight aromatic odor. Used as a fungicide.
3-(3,5-dichlorophenyl)-5-ethenyl-5-methyl-2,4-oxazolidinedione is a member of the class of oxazolidinones that is 5-ethenyl-5-methyl-2,4-oxazolidinedione in which the imide hydrogen is replaced by a 3,5-dichlorophenyl group. It is a dicarboximide, a dichlorobenzene, an oxazolidinone and an olefinic compound.
This compound can cause cancer according to an independent committee of scientific and health experts. It can cause developmental toxicity according to The Environmental Protection Agency (EPA).
This compound (trade names: Ronilan, Curalan, Vorlan, Touche) is a common dicarboximide fungicide used to control diseases, such as blights, rots and molds in vineyards, and on fruits and vegetables such as raspberries, lettuce, kiwi, snap beans, and onions. It is also used on turf on golf courses. Two common fungi that this compound is used to protect crops against are botrytis cinerea and sclerotinia scleotiorun. First registered in 1981, this compound is widely used but its overall application has declined. As a pesticide, this compound is regulated by the United States Environmental Protection Agency (U.S. EPA). It has gone through a series of tests and regulations in order to evaluate the risks and hazards to the environment and animals. Among the research, a main finding is that this compound has been shown to be an endocrine disruptor with antiandrogenic effects.

Mechanism of Action

Target of Action

Vinclozolin primarily targets the androgen receptor (AR) . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone . This compound binds with high affinity to the androgen receptor, blocking the action of gonadal hormones on male reproductive organs .

Mode of Action

This compound acts as an anti-androgen . This results in the blocking of the normal function of androgens, leading to its anti-androgenic effects .

Biochemical Pathways

This compound affects several biochemical pathways. It disrupts the transcription of mitochondrial function-related factors and alters the Nrf2 signalling pathway . It also affects both the extrinsic and intrinsic apoptotic pathways, upregulating the expression of proapoptotic factors (Bax, Caspase 3, and FasL) and downregulating antiapoptotic factor (Bcl-2) levels .

Pharmacokinetics

After oral administration in rats, this compound is well absorbed, extensively metabolized, and widely distributed . It is hydrolyzed to 2- [ [ (3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid (M1) and 3′,5′-dichloro-2-hydroxy-2-methylbut-3-enanilide (M2), both of which also have antiandrogenic properties .

Result of Action

The anti-androgenic action of this compound leads to several molecular and cellular effects. In male rats, it induces postpubertal prostatitis, significantly reduces anogenital distance, increases testicular germ cell apoptosis three-fold, reduces elongated spermatid number by 40%, and induces postpubertal prostatitis in 100% of exposed males . In female rats, it reverses testosterone-induced alterations such as increased anogenital distance and fewer nipples .

Action Environment

This compound is a common fungicide used to control diseases in vineyards, and on fruits and vegetables such as raspberries, lettuce, kiwi, snap beans, and onions . Its use and the resulting exposure to humans and wildlife have raised concerns due to its endocrine-disrupting properties . The environmental factors, including the presence of other endocrine-disrupting chemicals, can influence the action, efficacy, and stability of this compound .

Biochemical Analysis

Biochemical Properties

Vinclozolin interacts with various biomolecules, primarily enzymes and proteins. It is known to have antiandrogenic properties, meaning it can interfere with the function of male hormones, or androgens . It can imitate male hormones such as testosterone and attach to androgen receptors but does not always properly activate them .

Cellular Effects

This compound has been shown to cause a variety of effects on cells. For instance, it has been found to induce histological alterations and collagen depositions in the lung . Additionally, this compound induced inflammation and oxidative stress that led to lung apoptosis .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It serves as a competitive androgen receptor antagonist, meaning it can bind to androgen receptors in place of the body’s natural androgens, thereby blocking their effects . This can lead to disruptions in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, this compound exposure induced histological alterations in the lung that were observed over a period of 28 days . Furthermore, this compound degrades quickly and disperses in the environment with the aid of microorganisms .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been found to vary with different dosages. For instance, adult male rats were administered an oral dose of this compound (100 mg/kg) in corn oil and sacrificed over time after dosing . The effects of this compound on the reproductive system have also been studied in boars .

Metabolic Pathways

This compound is metabolized in the body through various pathways. It is transformed into several metabolites, one of which has been identified as 3′,5′-dichloro-2,3,4-trihydroxy-2-methylbutylanilide (M5) . This metabolite is the most abundant and may be used as an exposure biomarker for pharmacokinetic modeling .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is well absorbed, extensively metabolized, and widely distributed . This compound was detected in all tissues and preferentially accumulated in fat .

Subcellular Localization

The subcellular localization of this compound and its metabolites can affect their activity and function. For instance, this compound and its metabolites have been found to be localized at the nuclear level, differently from this compound and M1 . This localization can influence the activity of this compound and its metabolites, potentially affecting their impact on cellular function .

Properties

IUPAC Name

3-(3,5-dichlorophenyl)-5-ethenyl-5-methyl-1,3-oxazolidine-2,4-dione
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InChI

InChI=1S/C12H9Cl2NO3/c1-3-12(2)10(16)15(11(17)18-12)9-5-7(13)4-8(14)6-9/h3-6H,1H2,2H3
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InChI Key

FSCWZHGZWWDELK-UHFFFAOYSA-N
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Canonical SMILES

CC1(C(=O)N(C(=O)O1)C2=CC(=CC(=C2)Cl)Cl)C=C
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Molecular Formula

C12H9Cl2NO3
Record name VINCLOZOLIN
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DSSTOX Substance ID

DTXSID4022361
Record name Vinclozolin
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Molecular Weight

286.11 g/mol
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Physical Description

Vinclozolin appears as colorless crystals with slight aromatic odor. Used as a fungicide., Colorless solid; Technical product: White solid; [HSDB]
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Boiling Point

BP: 131 °C at 0.05 mm Hg
Record name Vinclozolin
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Solubility

White solid. MP 106-109 °C. Solubility in toluene 10.9; acetone33.4, methanol 1.54 (mg/L, 20 °C) (technical), In water, 2.6 mg/L at 20 °C, In acetone = 435; benzene = 146; chloroform = 319; ethyl acetate = 253 (g/kg), In methanol 1.54, acetone 33.4, ethyl acetate 23.3, n-heptane 0.45, toluene 10.9, dichloromethane 47.5 (all in g/100 mL at 20 °C).
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Density

1.51 g/cu cm
Record name Vinclozolin
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Vapor Pressure

0.00000012 [mmHg], 1.2X10-7 mm Hg at 20 °C
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Mechanism of Action

Vinclozolin, a dicarboximide fungicide, alters morphological sex differentiation in male rats following perinatal exposure. The occurrence of these abnormalities correlates with the in vivo formation of two antiandrogenic metabolites of vinclozolin, (i.e. 2-(((3,5-dichlorophenyl)-carbamoyl)oxy)-2-methyl-3-butenoic acid (M1) and 3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide (M2)), which are potent inhibitors of rat androgen receptor binding. As steroid hormone receptors exhibit promiscuity in their ability to bind different ligands, the present study evaluated the ability of these vinclozolin metabolites to bind to the estrogen (ER) and progesterone (PR) receptors in vitro, and to alter estrogen receptor and progesterone receptor function following in vivo exposure. To this end, in vitro ligand binding assays demonstrated that both 2-(((3,5-dichlorophenyl)-carbamoyl)oxy)-2-methyl-3-butenoic acid and 3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide can compete with endogenous ligand for binding to the progesterone receptor (Ki = 400 and 60 uM, respectively). In contrast, neither metabolite exhibited the ability to bind estrogen receptor. Subsequent in vivo studies to evaluate the potential of vinclozolin to alter estrogen receptor or progesterone receptor function demonstrate that, (1) the estrogen-dependent increases in uterine weight and progesterone receptor induction were not altered by vinclozolin; (2) the distribution of nuclear and cytosolic progesterone receptor was not altered following short-term vinclozolin exposure: and (3) vinclozolin did not disrupt ovulation in cycling female rats. These studies indicate that although vinclozolin metabolites can compete for binding to the PR in vitro, concentrations of these metabolites do not reach sufficient levels to disrupt female reproductive function following short-term in vivo exposure to vinclozolin ..., Vinclozolin is a fungicide that has been shown to cause Leydig cell tumors and atrophy of the accessory sex glands in adult rodents. In addition, exposure of rats during pregnancy causes a pattern of malformations in the male urogenital tract. A wealth of standard toxicological studies and targeted research efforts is available related to this adverse effect, and these were used to evaluate the Human Relevance Framework (HRF) for noncancer health effects. Vinclozolin and two of its metabolites, designated M1 and M2, have been shown to bind and inhibit the function of the rat and human androgen receptor. Other means of interfering with androgen receptor function (e.g., by exposure to the pharmaceutical agent flutamide) lead to similar adverse health outcomes. There is direct in vivo evidence in the rat prostate that androgen-dependent gene expression changes occur after exposure to vinclozolin. There are no proposed alternatives to the androgen receptor-mediated mode of action. Based on what is known about kinetic and dynamic factors, confidence is high that the animal mode of action (MOA) for vinclozolin-induced malformation of the male reproductive tract is highly plausible in humans., Compounds with antiandrogenic effect appear to compete with the normal negative feedback effect of testosterone at hypothalamic receptors, resulting in excessive release of gonadotropin-releasing hormone from the hypothalamus. This is followed by excessive release of hormones from the anterior pituitary (notably of LH), resulting in excessive stimulation of testicular interstitial cells. The overstimulation results in interstitial cell tumors.
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Color/Form

Colorless crystals, Crystalline solid, Colorless to white crystalline solid

CAS No.

50471-44-8
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Melting Point

108 °C
Record name Vinclozolin
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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